[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine
CAS No.: 1353975-26-4
Cat. No.: VC8233557
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine - 1353975-26-4](/images/structure/VC8233557.png) 
                        
Specification
| CAS No. | 1353975-26-4 | 
|---|---|
| Molecular Formula | C17H29N3 | 
| Molecular Weight | 275.4 g/mol | 
| IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine | 
| Standard InChI | InChI=1S/C17H29N3/c1-15(2)20(13-16-6-4-3-5-7-16)14-17-8-10-19(12-17)11-9-18/h3-7,15,17H,8-14,18H2,1-2H3 | 
| Standard InChI Key | SNZGINFJOQZXQL-UHFFFAOYSA-N | 
| SMILES | CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2 | 
| Canonical SMILES | CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2 | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine is C17H29N3, with a molecular weight of 275.4 g/mol. Its IUPAC name is N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine, reflecting the substitution pattern on the pyrrolidine ring. The stereochemistry at the pyrrolidine’s 3-position remains unspecified in the absence of chiral resolution data, though enantiopure forms may exhibit distinct biological activities.
Table 1: Key Molecular Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | C17H29N3 | 
| Molecular Weight | 275.4 g/mol | 
| IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine | 
| Canonical SMILES | CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2 | 
| Topological Polar Surface Area (TPSA) | 41.6 Ų (estimated) | 
Synthesis and Reaction Pathways
Strategic Approaches to Synthesis
The synthesis of this compound likely involves multi-step organic reactions, drawing from methodologies used for analogous pyrrolidine derivatives. A plausible route includes:
- 
Pyrrolidine Ring Functionalization: Introduction of a methylene group at the 3-position of pyrrolidine via alkylation or Mannich reactions. 
- 
Aminoethyl Side Chain Attachment: Coupling of 1,2-diaminoethane to the pyrrolidine nitrogen using nucleophilic substitution or reductive amination. 
- 
Benzyl and Isopropyl Group Incorporation: Sequential alkylation of the central nitrogen with benzyl chloride and isopropyl iodide under basic conditions. 
Case Study: Analogous Synthesis from VulcanChem
A related compound, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine (VC13465040), was synthesized using asymmetric catalysis to control stereochemistry at the 2-position of pyrrolidine. While this differs in substitution geometry, it highlights the utility of chiral auxiliaries or enantioselective catalysts for stereocontrol.
| Parameter | Guideline | 
|---|---|
| Personal Protective Equipment (PPE) | Lab coat, goggles, gloves | 
| Ventilation | Chemical fume hood | 
| First Aid Measures | Flush eyes/skin with water; seek medical attention if ingested | 
Future Research Directions
Unresolved Challenges
- 
Stereochemical Optimization: Investigating enantioselective synthesis to isolate biologically active stereoisomers. 
- 
In Vivo Profiling: Conducting preclinical studies to assess toxicity and therapeutic efficacy. 
Industrial Scale-Up Feasibility
Current laboratory-scale syntheses (e.g., 45–88% yields for analogous compounds ) require optimization for cost-effective production. Continuous-flow reactors or enzymatic catalysis may enhance efficiency.
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